3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid

Descripción general

Descripción

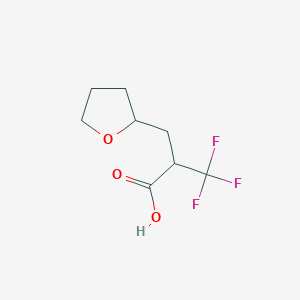

3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid, also known as TFOMPA, is an organic compound with the molecular formula C8H11F3O3 . It is used in medical research as a tool compound to study the function of ion channels and receptors, and as a lead compound for the development of novel drugs for the treatment of neurological disorders.

Molecular Structure Analysis

The molecular structure of 3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid consists of a propanoic acid group with three fluorine atoms attached to the third carbon atom, and an oxolan-2-ylmethyl group attached to the second carbon atom .Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

This compound is a valuable chiral building block for synthesizing enantiomerically pure pharmaceuticals. Its unique structure allows for the creation of ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid , an important intermediate in the production of various drugs . The presence of trifluoromethyl groups can enhance the metabolic stability and binding affinity of pharmaceuticals.

Biocatalysis

The compound has shown potential in biocatalytic processes. A study identified a thermostable and cobalt-dependent amidase capable of efficiently synthesizing ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid from a related amide . This enzyme’s stability and specificity make it suitable for industrial-scale biotransformations.

Safety and Hazards

3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid should be handled with care. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to wear personal protective equipment, avoid dust formation, ensure adequate ventilation, and avoid ingestion and inhalation .

Mecanismo De Acción

Target of Action

The primary target of 3,3,3-Trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid is the respiratory system . The compound interacts with this system, potentially causing changes in its function.

Mode of Action

It is known that the compound interacts with the respiratory system

Result of Action

Given its target of action, it is likely that the compound has effects on the cells of the respiratory system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,3,3-Trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid. For instance, the compound should be stored in a dry, cool, and well-ventilated place . It is also incompatible with strong oxidizing agents .

Propiedades

IUPAC Name |

3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O3/c9-8(10,11)6(7(12)13)4-5-2-1-3-14-5/h5-6H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJZEDBSHBNUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370532 | |

| Record name | 3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

480438-81-1 | |

| Record name | 3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-Methyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]thiophene-2-sulfonyl chloride](/img/structure/B1597567.png)

![4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1597570.png)

![Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate](/img/structure/B1597572.png)

![3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine](/img/structure/B1597583.png)